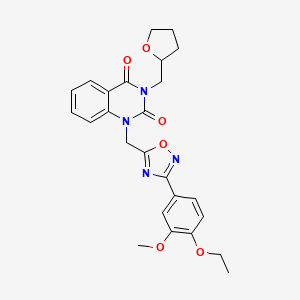
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26N4O6 and its molecular weight is 478.505. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit various kinases involved in tumor growth and proliferation. For example, erlotinib and gefitinib are quinazoline derivatives used in the treatment of lung and pancreatic cancers . These compounds target the epidermal growth factor receptor (EGFR), which is often overexpressed in cancerous cells.
Antibacterial and Antifungal Applications
The structure of quinazoline allows for the synthesis of molecules that have shown promising antibacterial and antifungal activities. This is particularly important in the era of increasing antibiotic resistance. Quinazoline derivatives can be designed to target specific bacterial enzymes or pathways, thereby inhibiting the growth of bacteria .
Anti-Inflammatory and Analgesic Effects
Quinazoline derivatives exhibit anti-inflammatory and analgesic effects, making them potential candidates for the treatment of chronic inflammatory diseases and pain management. Their mechanism of action often involves the modulation of cytokine production or the inhibition of enzymes like cyclooxygenase (COX) .
Antiviral Properties
Research has indicated that quinazoline derivatives can have antiviral properties, including activity against HIV. They can interfere with viral replication by inhibiting enzymes necessary for the life cycle of the virus, such as reverse transcriptase .
Cardiovascular Therapeutics
Some quinazoline derivatives are used as vasodilators and antihypertensive agents. They work by relaxing the smooth muscles of blood vessels, thus reducing blood pressure. Prazosin and doxazosin are examples of quinazoline-based drugs used to treat conditions like benign prostatic hyperplasia and post-traumatic stress disorder, which are associated with hypertension .
Neurological Disorders
Quinazoline derivatives have shown promise in the treatment of various neurological disorders. They possess anticonvulsant properties and may be beneficial in managing epilepsy. Additionally, some derivatives have been explored for their potential in treating neurodegenerative diseases like Parkinson’s due to their ability to modulate neurotransmitter systems .
特性
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6/c1-3-33-20-11-10-16(13-21(20)32-2)23-26-22(35-27-23)15-28-19-9-5-4-8-18(19)24(30)29(25(28)31)14-17-7-6-12-34-17/h4-5,8-11,13,17H,3,6-7,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYDKAZBITQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

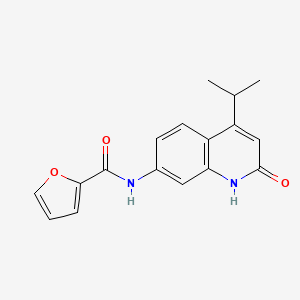
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)
![(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one](/img/structure/B2961027.png)
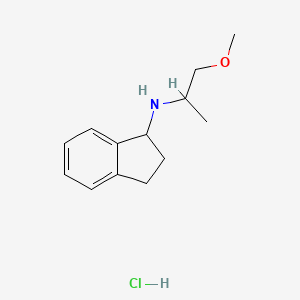
![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)
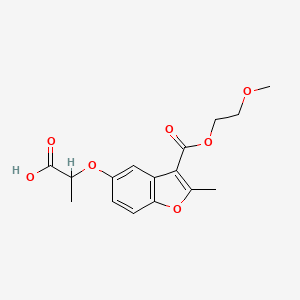
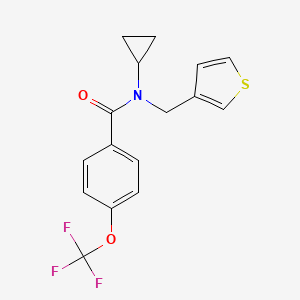
![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)

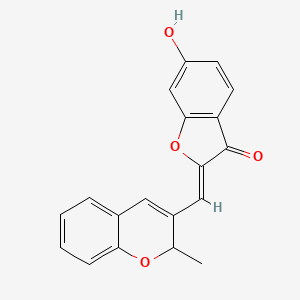

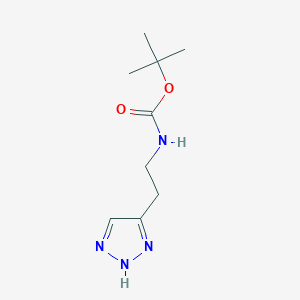
![4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2961042.png)